![molecular formula C19H18F3NO B14181063 (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one CAS No. 919997-70-9](/img/structure/B14181063.png)
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, an imine linkage, and aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one typically involves a multi-step process. One common method includes the condensation of 2-ethylbenzaldehyde with 4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound’s trifluoromethyl group and imine linkage play crucial roles in its activity. It may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Ethylphenyl)-2-propenal: Shares the 2-ethylphenyl group but differs in the functional groups attached.
4,4,4-Trifluoro-1-(4-methylphenyl)butan-1-one: Similar backbone but lacks the imine linkage.
(E)-3-(4-Methylphenyl)-2-propenal: Contains the 4-methylphenyl group but differs in the overall structure.
Uniqueness
(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one is unique due to its combination of a trifluoromethyl group, imine linkage, and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
919997-70-9 |
|---|---|
Molecular Formula |
C19H18F3NO |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-(2-ethylphenyl)imino-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C19H18F3NO/c1-3-14-6-4-5-7-16(14)23-18(19(20,21)22)12-17(24)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3 |
InChI Key |
BONYBFAESSIOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=C(CC(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


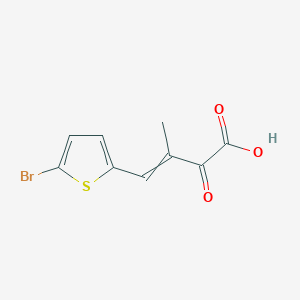
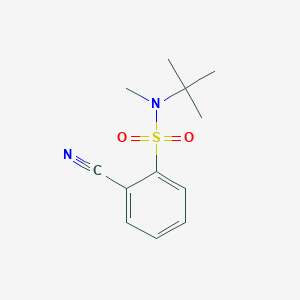
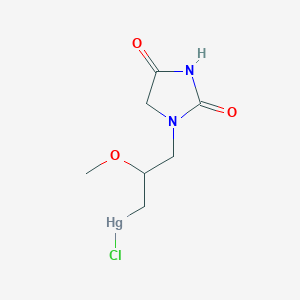
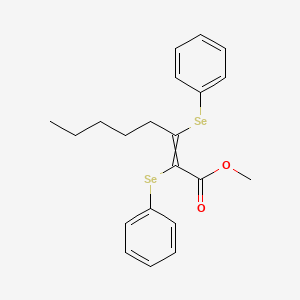
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
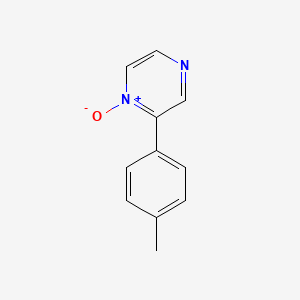
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
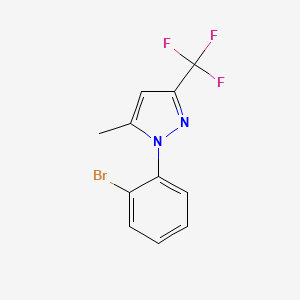
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
